Ethyl 4-Methoxyindole-3-acetate
CAS No.:
Cat. No.: VC14439736
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO3 |
|---|---|
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | ethyl 2-(4-methoxy-1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C13H15NO3/c1-3-17-12(15)7-9-8-14-10-5-4-6-11(16-2)13(9)10/h4-6,8,14H,3,7H2,1-2H3 |
| Standard InChI Key | JHUNUOOWAUAGQO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CNC2=C1C(=CC=C2)OC |
Introduction
Structural Characteristics
The indole core of ethyl 4-methoxyindole-3-acetate is planar, with the methoxy and ethyl acetate groups influencing its electronic and steric properties. Key structural features include:
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Methoxy group (-OCH): Enhances solubility in polar solvents and modulates reactivity.
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Ethyl acetate moiety: Introduces ester functionality, enabling participation in hydrolysis or transesterification reactions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 233.26 g/mol | |
| Boiling point | Not reported | - |
| Melting point | Not reported | - |
| Solubility | Soluble in organic solvents |
Synthesis and Preparation
Ethyl 4-methoxyindole-3-acetate is synthesized through multi-step organic reactions, typically involving indole precursors. Common methods include:
General Synthetic Pathways
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Methoxylation: Introduction of the methoxy group via electrophilic substitution on the indole ring .
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Esterification: Reaction of 4-methoxyindole-3-acetic acid with ethanol in the presence of acid catalysts .
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Reduction/Acylation: Use of reducing agents (e.g., LiAlH) or acylating agents to modify side chains .
Example Protocol
A reported approach for analogous indole esters involves:
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Step 1: Condensation of 4-methoxyindole with ethyl chloroacetate under basic conditions .
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Step 2: Purification via silica gel chromatography using hexane/ethyl acetate gradients .
Yield and purity depend on reaction parameters such as temperature, catalyst (e.g., triethylamine), and solvent choice .
Neuroprotective Effects
Methoxy-substituted indoles show promise in mitigating neurodegenerative diseases. In vitro studies suggest they reduce oxidative stress and inhibit amyloid-beta aggregation .
Antimicrobial Properties
While direct data on ethyl 4-methoxyindole-3-acetate is limited, related indole esters exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .
Drug Intermediate
The compound serves as a key intermediate in synthesizing:
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Anticancer agents: Modified indoles targeting kinase pathways .
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Anti-inflammatory drugs: Derivatives inhibiting COX-2 enzymes .
Structural Modifications
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Ester hydrolysis: Yields 4-methoxyindole-3-acetic acid, a potential prodrug.
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Functional group addition: Introduction of halogens or alkyl chains enhances bioavailability .
Synthetic Innovations
Recent patents highlight microwave-assisted synthesis, reducing reaction times from hours to minutes .
Biological Studies
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